propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate
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Overview
Description
Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrazole and pyridine rings in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the Claisen-Schmidt condensation of 3-acetyl-5-nitropyridine with aromatic aldehydes to form pyridylchalcones, which are then cyclized with hydrazine hydrate in acetic acid to yield the pyrazole derivatives . The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the pyrazole and pyridine rings .
Scientific Research Applications
Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, anti-inflammatory, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Another heterocyclic compound with similar biological activities.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrazole derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is unique due to the combination of pyrazole and pyridine rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
propyl 4-[(6-pyrazol-1-ylpyridine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H18N4O3/c1-2-12-26-19(25)14-4-7-16(8-5-14)22-18(24)15-6-9-17(20-13-15)23-11-3-10-21-23/h3-11,13H,2,12H2,1H3,(H,22,24) |
InChI Key |
VZZDTYGGZPRWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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